1-Phenyl-3-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)urea
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Overview
Description
1-Phenyl-3-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)urea is a complex organic compound that features a combination of phenyl, piperazine, and thiophene groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperazine Derivative: Starting with 4-phenylpiperazine, which can be synthesized through the reaction of phenylhydrazine with ethylene diamine.
Attachment of the Thiophene Group: This step might involve the reaction of the piperazine derivative with a thiophene-containing reagent under specific conditions such as heating or the use of a catalyst.
Formation of the Urea Linkage: The final step would involve the reaction of the intermediate with an isocyanate or a similar reagent to form the urea linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)urea can undergo various chemical reactions, including:
Oxidation: This compound might be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions could occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
1-Phenyl-3-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)urea could have several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)urea would depend on its specific biological target. Potential mechanisms could include:
Binding to Receptors: Interaction with specific receptors in the body, leading to a biological response.
Enzyme Inhibition: Inhibition of enzymes involved in critical biochemical pathways.
Signal Transduction Modulation: Affecting signal transduction pathways that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-(1-(4-phenylpiperazin-1-yl)propan-2-yl)urea: Lacks the thiophene group.
1-Phenyl-3-(1-(4-phenylpiperazin-1-yl)-1-(furan-2-yl)propan-2-yl)urea: Contains a furan ring instead of a thiophene ring.
Uniqueness
1-Phenyl-3-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)urea is unique due to the presence of the thiophene ring, which can impart different electronic and steric properties compared to similar compounds. This uniqueness could translate to distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
1-phenyl-3-[1-(4-phenylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4OS/c1-19(25-24(29)26-20-9-4-2-5-10-20)23(22-13-8-18-30-22)28-16-14-27(15-17-28)21-11-6-3-7-12-21/h2-13,18-19,23H,14-17H2,1H3,(H2,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHKEBIYSKTKBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3)NC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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